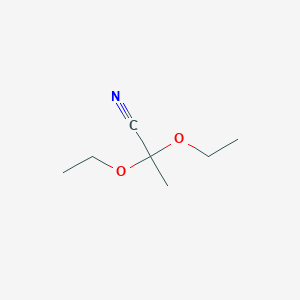
2-Ethyl-4-phenyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-phenyl-1,3-thiazole (EPThz) is a heterocyclic compound that has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals and materials science. This compound has a unique structure that makes it an interesting target for synthesis and study.
作用機序
The mechanism of action of 2-Ethyl-4-phenyl-1,3-thiazole is not fully understood, but it is believed to involve interactions with various cellular targets, including enzymes and receptors. 2-Ethyl-4-phenyl-1,3-thiazole has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may be responsible for some of the observed therapeutic effects of 2-Ethyl-4-phenyl-1,3-thiazole.
生化学的および生理学的効果
2-Ethyl-4-phenyl-1,3-thiazole has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and reduce inflammation. 2-Ethyl-4-phenyl-1,3-thiazole has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
The advantages of using 2-Ethyl-4-phenyl-1,3-thiazole in lab experiments include its unique structure, which makes it an interesting target for synthesis and study, as well as its potential applications in various fields. However, the limitations of using 2-Ethyl-4-phenyl-1,3-thiazole in lab experiments include its challenging synthesis process and limited availability.
将来の方向性
There are several future directions for research involving 2-Ethyl-4-phenyl-1,3-thiazole, including the development of new synthetic methods for its production, the study of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyl-4-phenyl-1,3-thiazole and its effects on cellular targets.
合成法
The synthesis of 2-Ethyl-4-phenyl-1,3-thiazole can be achieved through several methods, including the reaction of 2-ethyl-4-phenylthiosemicarbazide with various reagents, such as iodine and sulfuric acid. Other methods involve the reaction of 2-ethyl-4-phenylthiazoline with different reagents, such as hydrogen peroxide and acetic acid. The synthesis of 2-Ethyl-4-phenyl-1,3-thiazole is a challenging process that requires careful optimization of reaction conditions to achieve high yields.
科学的研究の応用
2-Ethyl-4-phenyl-1,3-thiazole has shown potential in various scientific research applications, including its use as a fluorescent probe for detecting metal ions and as a building block for the synthesis of new materials. 2-Ethyl-4-phenyl-1,3-thiazole has also been studied for its potential as a therapeutic agent, particularly in the treatment of cancer and Alzheimer's disease.
特性
CAS番号 |
19968-50-4 |
|---|---|
製品名 |
2-Ethyl-4-phenyl-1,3-thiazole |
分子式 |
C11H11NS |
分子量 |
189.28 g/mol |
IUPAC名 |
2-ethyl-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-11-12-10(8-13-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChIキー |
LQHZBBOWHMBQLQ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=CS1)C2=CC=CC=C2 |
正規SMILES |
CCC1=NC(=CS1)C2=CC=CC=C2 |
同義語 |
2-Ethyl-4-phenylthiazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















